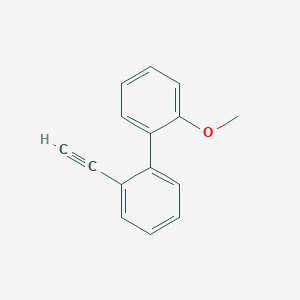

2-Ethynyl-2'-methoxy-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-ethynyl-2-(2-methoxyphenyl)benzene |

InChI |

InChI=1S/C15H12O/c1-3-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16-2/h1,4-11H,2H3 |

InChI Key |

WVCUOKWGGSGMCG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 2 Methoxy 1,1 Biphenyl and Its Derivatives

Strategies for Constructing the 1,1'-Biphenyl Core

The formation of the 1,1'-biphenyl core is a critical step in the synthesis of 2-ethynyl-2'-methoxy-1,1'-biphenyl. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation, with the Suzuki-Miyaura coupling being a particularly favored approach.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Palladium-catalyzed reactions are central to modern organic synthesis, offering efficient and selective methods for creating carbon-carbon bonds. These reactions are instrumental in the synthesis of biphenyl compounds.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds. nih.gov It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its reagents. nih.gov

In the context of synthesizing biphenyl analogs, the Suzuki-Miyaura coupling has been successfully employed to couple aryl bromides with arylboronic acids. nih.gov For instance, a palladium hydroxide-catalyzed system has been developed for the cross-coupling of these substrates, primarily using ethanol (B145695) as a solvent under moderate conditions. nih.gov The reaction has been shown to be effective for converting substituted bromobenzenes into conjugated biphenyls. nih.gov Researchers have also explored this protocol for the synthesis of 2-aminomethylbiphenyls, studying the reactivity of 2-(aminomethyl)arylboronic acids with various aryl halides. researchgate.net

Key parameters that can be optimized for the Suzuki-Miyaura coupling include the choice of catalyst, base, and solvent. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands like SPhos. researchgate.net A variety of bases can be used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. rsc.org The solvent system can also be varied, with mixtures like toluene/water or ethanol being frequently employed. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Product | Reference |

| ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | Not specified | Not specified | Not specified | Diversified glucocorticoid receptor modulators | rsc.org |

| Aryl bromides | Aryl boronic acids | Pd(OH)₂ | Not specified | Ethanol | Biaryl analogs | nih.gov |

| Aryl and heteroaryl halides | Aryl-, heteroaryl- and vinylboronic acids | SPhos | Not specified | Not specified | 2-(Aminomethyl)biphenyls | researchgate.net |

This table provides a summary of representative conditions and is not exhaustive.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed methods are utilized for biphenyl synthesis. These include reactions that proceed via a carboxylate-directed ortho-arylation decarboxylation cascade. researchgate.net This approach allows for the synthesis of meta-substituted biphenyls. researchgate.net Theoretical studies have provided insights into the tandem-directed arylation–decarboxylation pathway. researchgate.net

Palladium(II)-catalyzed cross-benzannulation of conjugated aminoenynes with diynes represents another regioselective method for generating polysubstituted anilines, which can be precursors to biphenyl systems. nih.gov This reaction proceeds under mild conditions to yield single regioisomers. nih.gov

Introduction of the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group is another crucial step in the synthesis of the target molecule. The Sonogashira coupling reaction is the premier method for this transformation.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govbeilstein-journals.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. hes-so.ch

This reaction is highly effective for the synthesis of substituted alkynes, which are important building blocks in pharmaceuticals and functional organic materials. beilstein-journals.org In the synthesis of 2-ethynyl-2'-methoxy-1,1'-biphenyl, a Sonogashira coupling would typically be performed after the biphenyl core has been assembled. This would involve coupling an appropriate terminal alkyne, such as trimethylsilylacetylene (B32187), with a halogenated 2-methoxy-1,1'-biphenyl derivative. beilstein-journals.org The trimethylsilyl (B98337) group can then be removed under basic conditions to yield the terminal alkyne.

The efficiency of the Sonogashira coupling can be influenced by several factors, including the catalyst system, the base, the solvent, and the reaction temperature. Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(OAc)₂, often used in conjunction with copper(I) iodide (CuI). beilstein-journals.orgbeilstein-journals.org Triethylamine (B128534) is a frequently used base and solvent. rsc.org

Table 2: General Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Reference |

| 5-substituted-1,2,3-triiodobenzene | Phenylacetylene | Not specified | Not specified | Anhydrous solvent | Not specified | nih.gov |

| Various | Peracetylated 2-ethynyl-D-glucal | Pd-XPhos-G3, XPhos, CuI | Not specified | 1,4-dioxane/triethylamine | 90°C | rsc.org |

| 1,2-diiodobenzene | 1,3-bis(ethynyl)benzene | (Ph₃P)₂PdCl₂, CuI, PPh₃ | NEt₃ | DMF | 25°C | beilstein-journals.org |

| Iodobenzene | Phenylacetylene | Pd₁@NC, CuI, PPh₃ | Not specified | Not specified | 353 K | hes-so.ch |

This table presents a general overview of Sonogashira coupling conditions and is not specific to the synthesis of 2-Ethynyl-2'-methoxy-1,1'-biphenyl.

Formation via Precursor Functionalization and Elimination Reactions

The introduction of the ethynyl moiety often occurs late in the synthetic sequence and typically involves the functionalization of a suitable precursor. The most prevalent method for this transformation is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

In a typical route to 2-ethynyl-2'-methoxy-1,1'-biphenyl, a precursor such as 2-halo-2'-methoxy-1,1'-biphenyl (where the halogen is typically iodine or bromine) is coupled with an acetylene (B1199291) source. To prevent side reactions, a protected alkyne like trimethylsilylacetylene (TMSA) is often used. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine (NEt₃) or diisopropylamine (B44863) (DIPA). Following the coupling, the silyl (B83357) protecting group is readily removed under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride (B91410) source to reveal the terminal alkyne.

An alternative, though less common, strategy involves elimination reactions. This approach would start with a precursor like 2-(1,2-dihaloethyl)-2'-methoxy-1,1'-biphenyl. Treatment with a strong base (e.g., sodium amide, NaNH₂, or potassium tert-butoxide, t-BuOK) would induce a double dehydrohalogenation to form the alkyne. This method is generally less favored due to the harsh reaction conditions and the potential for competing side reactions.

Installation of the Methoxy (B1213986) Group

The methoxy group is a key feature of the target molecule, and its installation is a critical step that can be achieved through various etherification strategies.

The most common method for introducing the methoxy group is the Williamson ether synthesis. This involves the O-alkylation of a hydroxyl precursor, 2'-hydroxy-1,1'-biphenyl, or a derivative thereof. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide. This is followed by reaction with a methylating agent.

A well-documented procedure for a closely related substrate, 2-phenylphenol (B1666276), involves deprotonation with potassium carbonate followed by methylation with dimethyl sulfate (B86663) in acetone. chemicalbook.com This method is highly efficient, affording the methylated product in high yield. chemicalbook.com Other common methylating agents include methyl iodide (CH₃I) and diazomethane, although the latter is hazardous and typically used on a small scale. The choice of base and solvent is crucial for optimizing the reaction and minimizing potential side reactions, such as C-alkylation.

| Precursor | Methylating Agent | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxy-1,1'-biphenyl derivative | Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | Acetone | >95% | chemicalbook.com |

| 2'-Hydroxy-1,1'-biphenyl derivative | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | High | General Knowledge |

| 2'-Hydroxy-1,1'-biphenyl derivative | 2,4,6-trichloro-1,3,5-triazine (TCT)/DMSO | - | Methanol | High | organic-chemistry.org |

The biphenyl axis in 2-ethynyl-2'-methoxy-1,1'-biphenyl is a source of atropisomerism, meaning the molecule can exist as a pair of non-superimposable, non-interconverting enantiomers due to hindered rotation around the C-C single bond connecting the two phenyl rings. Achieving stereoselectivity in the synthesis of such molecules is a significant challenge in modern organic chemistry.

Stereoselective introduction of the methoxy group, or more commonly, stereoselective formation of the biaryl bond, can be achieved using chiral auxiliaries or catalysts. For instance, a chiral directing group can be temporarily installed on one of the precursor molecules to guide the C-C bond formation in a stereocontrolled manner. Alternatively, asymmetric cross-coupling reactions using chiral ligands on the metal catalyst (e.g., palladium or copper) can establish the axial chirality. cam.ac.uk While direct stereoselective methylation of a pre-formed racemic biphenol is less common, kinetic resolution of a racemic biphenol via enantioselective etherification using a chiral reagent or catalyst is a viable strategy. acs.org Such methods rely on the differential rate of reaction of the two enantiomers with the chiral reagent, allowing for the separation of one enantiomer. acs.org

Multistep Synthetic Routes to 2-Ethynyl-2'-methoxy-1,1'-biphenyl

Designing an efficient multistep synthesis for 2-ethynyl-2'-methoxy-1,1'-biphenyl requires careful consideration of the order of reactions to ensure compatibility between functional groups and reagents. savemyexams.comyoutube.com A logical and convergent approach is generally favored.

A plausible synthetic pathway would be:

Biaryl Coupling: A Suzuki or Negishi cross-coupling reaction between 2-bromo-1-methoxybenzene and (2-hydroxyphenyl)boronic acid (or a protected version) would form the 2'-hydroxy-2-methoxy-1,1'-biphenyl core. Alternatively, coupling 1-bromo-2-methoxybenzene with a suitable boronic acid derivative of a protected 2-ethynylphenol (B1266645) could also be envisioned.

Functional Group Interconversion/Introduction: The sequence of installing the methoxy and ethynyl groups is critical.

Route A (Etherification then Ethynylation): Start with a 2-bromo-2'-hydroxy-1,1'-biphenyl precursor. First, perform the etherification of the hydroxyl group to yield 2-bromo-2'-methoxy-1,1'-biphenyl. chemicalbook.com Subsequently, introduce the alkyne via a Sonogashira coupling reaction with a protected acetylene source.

Route B (Ethynylation then Etherification): Alternatively, one could first introduce the ethynyl group onto a di-halogenated biphenyl precursor or a precursor with a triflate group, and then perform the methylation in a later step. This might be less ideal due to the potential reactivity of the alkyne under various etherification conditions.

The choice of route would depend on the availability of starting materials and the robustness of each reaction in the presence of the other functional groups.

Considerations of Synthetic Efficiency and Selectivity

For a multistep synthesis to be practical, both efficiency (yield) and selectivity (regio- and stereoselectivity) must be high at each step.

Cross-Coupling Efficiency: In the formation of the biphenyl backbone via Suzuki or other cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system is paramount. For instance, using a 1:1 mixture of THF and water can significantly improve the yield and reduce impurities in certain Suzuki couplings for complex biphenyls. mdpi.com Side reactions such as homo-coupling of the starting materials must be minimized by careful control of reaction parameters.

Regioselectivity: During the installation of the methoxy and ethynyl groups, regioselectivity is key. The directing effects of the existing substituents on the phenyl rings must be considered, especially if aromatic substitution reactions are employed. Using pre-functionalized starting materials in cross-coupling reactions generally provides superior regiocontrol compared to attempting functionalization of the biphenyl core itself.

Chemoselectivity: When multiple functional groups are present, reagents must be chosen that react selectively with the desired group. For example, during the etherification of a hydroxyl group on a molecule that also contains a bromo-substituent, the conditions must be selected to favor O-alkylation without promoting unwanted side reactions at the C-Br bond. Similarly, the Sonogashira coupling conditions should be mild enough to avoid degradation of other functional groups on the molecule.

Ultimately, the development of a successful synthesis for 2-ethynyl-2'-methoxy-1,1'-biphenyl hinges on a systematic optimization of each reaction step to maximize yield and control selectivity, leading to the desired product with high purity.

Reactivity and Chemical Transformations of 2 Ethynyl 2 Methoxy 1,1 Biphenyl

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group is a versatile functional handle, readily participating in cycloadditions, metal-catalyzed transformations, and addition reactions.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

The ethynyl (B1212043) group of 2-Ethynyl-2'-methoxy-1,1'-biphenyl is expected to participate in cycloaddition reactions, a powerful class of reactions for ring formation. libretexts.org Among these, [2+2] cycloadditions are particularly useful for constructing four-membered rings. libretexts.org For instance, the formal [2+2] cycloaddition between an alkyne and an electron-deficient alkene, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is a known transformation. clockss.org This type of reaction typically proceeds to afford novel cycloadducts. clockss.org While highly electron-donating groups on the alkyne can sometimes hinder the reaction, the substitution pattern of 2-Ethynyl-2'-methoxy-1,1'-biphenyl should allow for such transformations. clockss.org

Another important variant is the photochemical [2+2] cycloaddition, which can combine an alkyne with a carbonyl compound to form an oxetane (B1205548) ring in what is known as the Paterno-Büchi reaction. libretexts.org Ketenes also undergo thermal [2+2] cycloadditions with alkynes to yield cyclobutenones. libretexts.org These reactions provide reliable pathways to strained ring systems, with the regiochemistry being dictated by the electronic properties of the reacting partners. libretexts.org

Gold-Catalyzed Carboalkoxylation Reactions

Gold catalysts are exceptionally effective in activating the alkyne C-C triple bond towards nucleophilic attack. Gold-catalyzed carboalkoxylation of substrates containing a 2-ethynylphenyl moiety, such as 2-ethynylbenzyl ethers, has been shown to produce substituted indene (B144670) derivatives. rsc.org In these reactions, an alcohol acts as the nucleophile. The process can be highly selective, with the choice of catalyst and conditions directing the formation of specific isomers. rsc.org

For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, a similar gold-catalyzed intramolecular reaction is conceivable, where the methoxy (B1213986) group could potentially act as the nucleophile, although intermolecular reactions with an external alcohol are more commonly reported for related substrates. The reaction would likely proceed through the activation of the alkyne by a gold(I) catalyst, followed by the addition of an alcohol and subsequent cyclization to yield functionalized products. The use of bifunctional phosphine (B1218219) ligands in gold catalysis has also been shown to enable unique transformations, such as the generation of σ-allenylgold species that can react with electrophiles. nih.gov

Electrophilic and Nucleophilic Additions to the Alkyne

The terminal alkyne of 2-Ethynyl-2'-methoxy-1,1'-biphenyl is susceptible to both electrophilic and nucleophilic additions.

Electrophilic Addition: Electrophilic addition to alkynes is a fundamental transformation, though it is often slower than the corresponding reaction with alkenes. lumenlearning.com The reaction with hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide to the internal carbon, forming a vinyl halide. libretexts.org Further addition can occur to yield a geminal dihalide. The addition of halogens like Br₂ proceeds analogously, typically with anti-stereoselectivity, to give a dibromoalkene. lumenlearning.comlibretexts.org

Hydration of the terminal alkyne can be achieved, usually with the aid of a mercuric salt catalyst in aqueous acid. libretexts.org This reaction also follows Markovnikov regioselectivity, initially forming an unstable enol intermediate which rapidly tautomerizes to the more stable ketone. libretexts.org For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, this would result in the formation of a methyl ketone derivative.

| Reaction Type | Reagent | Expected Product Type | Governing Principle |

|---|---|---|---|

| Hydrohalogenation | HCl, HBr | Vinyl Halide | Markovnikov Addition libretexts.org |

| Halogenation | Br₂, Cl₂ | Dihaloalkene | Anti-addition lumenlearning.com |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Markovnikov Addition, Enol-Keto Tautomerism libretexts.org |

Nucleophilic Addition: While less common for simple alkynes unless activated by an electron-withdrawing group, nucleophilic addition can occur under specific conditions. The high s-character of the sp-hybridized carbons makes the acetylenic proton weakly acidic, allowing for deprotonation by a strong base to form an acetylide. This acetylide anion is a potent nucleophile that can react with various electrophiles.

Transformations of the 1,1'-Biphenyl Core

The biphenyl (B1667301) core provides a rigid scaffold that can undergo its own set of unique transformations, including C-H activation and cyclization reactions that dramatically alter the molecular architecture.

Aryl C-H Activation and Selective Functionalization

Modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds. For biphenyl systems, remote C-H activation is a powerful strategy. nih.gov Directing groups can be used to achieve site-selective functionalization at positions that are sterically or electronically difficult to access otherwise. For instance, a nitrile group on a biphenyl ring has been shown to direct palladium-catalyzed meta-C-H olefination, acetoxylation, and iodination. nih.gov

In 2-Ethynyl-2'-methoxy-1,1'-biphenyl, both the ethynyl and methoxy groups can potentially act as directing groups in transition-metal-catalyzed C-H activation reactions. The methoxy group, for example, is known to direct ortho-lithiation. Palladium-catalyzed C-H activation, often assisted by a coordinating group, could enable selective functionalization of the aromatic rings, providing a route to more complex derivatives. organic-chemistry.org

Ipso Cyclization and Rearrangement Reactions

The unique arrangement of the substituents in 2-Ethynyl-2'-methoxy-1,1'-biphenyl makes it a candidate for intramolecular cyclization and rearrangement reactions.

Ipso Cyclization: Ipso cyclization is an annulation reaction where a new ring is formed by an intramolecular attack at a ring position already bearing a substituent. rsc.org This strategy is highly effective for synthesizing spirocyclic compounds. rsc.org For example, the iodine monochloride (ICl)-induced intramolecular cyclization of a closely related substrate, 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynone, proceeds via an electrophilic iodocyclization that selectively occurs at the ipso position of the methoxy-bearing ring. nih.gov This reaction outcompetes traditional ortho-electrophilic substitution and yields complex spiroconjugated molecules. nih.gov A similar electrophile-induced cyclization of 2-Ethynyl-2'-methoxy-1,1'-biphenyl could be envisioned, where the alkyne attacks the ipso-carbon of the methoxy-substituted ring to generate a spirocyclic intermediate.

Rearrangement Reactions: High-temperature thermal rearrangement of 2-ethynylbiphenyl (lacking the methoxy group) has been studied and shown to produce phenanthrene (B1679779) as the major product. nih.gov Computational studies suggest this occurs via a 1,2-hydrogen shift to form a vinylidene intermediate, which then undergoes electrocyclic closure and a subsequent 1,2-shift. nih.gov A minor product, benzazulene, is formed through an alternative pathway. nih.gov The presence of the methoxy group in 2-Ethynyl-2'-methoxy-1,1'-biphenyl would influence the electronics and potentially the reaction pathway, but similar skeletal rearrangements under thermal conditions are plausible. Other base-induced rearrangements, such as the Mislow-Evans rearrangement seen in allylic sulfoxides, demonstrate the propensity of functionalized systems to undergo complex transformations. csic.es

| Transformation | Key Feature | Potential Product Type | Relevant Finding |

|---|---|---|---|

| Ipso Cyclization | Electrophile-induced intramolecular attack | Spirocyclic compounds | ICl induces ipso-cyclization in related methoxybiphenyl alkynones. nih.gov |

| Thermal Rearrangement | High-temperature reaction | Polycyclic aromatic hydrocarbons (e.g., Phenanthrene derivatives) | 2-Ethynylbiphenyl rearranges to phenanthrene at high temperatures. nih.gov |

Oxidative and Reductive Transformations of the Biaryl System

The reactivity of the 2-ethynyl-2'-methoxy-1,1'-biphenyl system is significantly influenced by the interplay between the ethynyl and methoxy functional groups. While specific studies on the comprehensive oxidative and reductive transformations of this exact molecule are not extensively detailed in the provided results, we can infer its likely behavior based on the reactivity of its constituent parts.

The ethynyl group is susceptible to a variety of transformations. Oxidative cleavage, often employing reagents like ozone or potassium permanganate, would be expected to break the carbon-carbon triple bond, yielding carboxylic acids. Conversely, reduction of the alkyne is readily achievable. Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Lindlar's catalyst would lead to the corresponding alkene or alkane, respectively.

The biphenyl core itself can undergo oxidative coupling reactions, though this typically requires harsh conditions. Reductive processes, such as Birch reduction, could selectively reduce one of the aromatic rings, depending on the substituents present. The methoxy group, being an electron-donating group, would influence the regioselectivity of such a reduction.

It is important to note that the presence of both the ethynyl and methoxy groups can lead to complex reaction pathways, where one group influences the reactivity of the other. For instance, the methoxy group may affect the electronic properties of the alkyne, modulating its susceptibility to oxidation or reduction.

Role of the Methoxy Group in Directing Reactivity and Regioselectivity

The methoxy group (-OCH₃) plays a crucial role in directing the reactivity and regioselectivity of reactions involving 2-Ethynyl-2'-methoxy-1,1'-biphenyl. Its influence stems from its electronic and steric properties.

Electronic Effects:

Electron-Donating Nature: The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This increases the electron density of the biphenyl system, particularly at the ortho and para positions relative to the methoxy group. This enhanced nucleophilicity can influence the regioselectivity of electrophilic aromatic substitution reactions, although the primary site of reactivity is often the ethynyl group.

Influence on Acidity: The electron-donating nature of the methoxy group can decrease the acidity of the acetylenic proton, potentially affecting its reactivity in base-mediated reactions.

Steric Effects:

Directing Group: The steric bulk of the methoxy group at the 2'-position can influence the approach of reagents, thereby directing the stereochemical outcome of certain reactions. For instance, in intramolecular cyclizations, the methoxy group can favor the formation of one diastereomer over another.

Regioselectivity in Cyclization Reactions:

In transition metal-catalyzed cyclization reactions, the methoxy group can exert significant control over the regioselectivity. For example, in palladium-catalyzed intramolecular reactions, the coordination of the palladium catalyst to the oxygen of the methoxy group can direct the insertion of the alkyne, leading to the preferential formation of a specific regioisomer. This directing effect is a powerful tool in the synthesis of complex heterocyclic systems.

Theoretical studies on simpler systems, such as methoxyalkyl chlorides, have shown that the methoxy group can influence elimination reaction kinetics through anchimeric assistance. researchgate.net While not a direct analog, this highlights the potential for the methoxy group in 2-Ethynyl-2'-methoxy-1,1'-biphenyl to participate in and influence the transition states of various reactions. The regioselectivity of E2 elimination reactions, for instance, is highly dependent on the nature of the base and substrate, with bulky bases favoring the Hofmann product. youtube.com

The table below summarizes the expected directing effects of the methoxy group in various reaction types.

| Reaction Type | Expected Influence of Methoxy Group |

| Electrophilic Aromatic Substitution | Activates the ring and directs incoming electrophiles to the ortho and para positions. |

| Nucleophilic Attack on the Alkyne | May slightly disfavor attack due to increased electron density, but steric factors are often more dominant. |

| Intramolecular Cyclizations | Can act as a directing group, influencing the regioselectivity and stereoselectivity of the cyclization. |

| Metal-Catalyzed Cross-Coupling | The electronic properties can influence the rate of oxidative addition and reductive elimination steps. |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that 2-Ethynyl-2'-methoxy-1,1'-biphenyl undergoes is fundamental to controlling and optimizing its chemical transformations.

Transition metals, particularly palladium, copper, and gold, are frequently employed to catalyze reactions involving alkynes. nih.govbeilstein-journals.orgrsc.orgmdpi.com The general mechanism for these transformations often involves a series of fundamental steps:

Palladium-Catalyzed Reactions: In palladium-catalyzed reactions, such as cyclization-carbonylation-cyclization coupling reactions, the mechanism typically involves a Pd(II)/Pd(0) catalytic cycle. nih.gov The reaction is initiated by the coordination of the alkyne to the palladium center, followed by migratory insertion, carbon monoxide insertion (in carbonylation reactions), and reductive elimination to afford the product and regenerate the active catalyst. nih.gov The use of a co-oxidant system, like CuCl₂/O₂, is often necessary to reoxidize the Pd(0) to Pd(II) for the catalytic cycle to continue. nih.gov The Heck reaction, another important palladium-catalyzed transformation, involves the reaction of an unsaturated halide with an alkene, and its ligandless variation has been used in the synthesis of complex biphenyl derivatives. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts are well-known for their role in azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry." The mechanism involves the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) to form a triazole ring. mdpi.com Copper can also mediate other transformations, such as oxidative cyclizations. mdpi.com

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack. nih.govlouisville.edu Gold(I) catalysts, being highly π-philic, coordinate to the alkyne, rendering it more electrophilic and susceptible to attack by various nucleophiles. rsc.orgscispace.com In the context of 2-Ethynyl-2'-methoxy-1,1'-biphenyl, intramolecular attack by the methoxy group or other nucleophiles present in the reaction medium can lead to the formation of various heterocyclic products. louisville.edursc.orgscispace.com Mechanistic studies have shown that these reactions can proceed through various intermediates, including gold-containing vinylidenes or allenylgold species. nih.gov

The table below outlines the key mechanistic steps in transition metal-catalyzed reactions of alkynes.

| Catalyst | Key Mechanistic Steps | Typical Intermediates |

| Palladium | Oxidative Addition, Migratory Insertion, Reductive Elimination | Pd(0), Pd(II) species, Palladacycles |

| Copper | Formation of Copper Acetylide, Cycloaddition | Copper Acetylides, Cu(I)/Cu(III) species |

| Gold | Alkyne Activation via π-Coordination, Nucleophilic Attack | Gold-π-Alkyne Complexes, Vinylgold Species, Gold Carbenes |

While ionic pathways dominate many of the transformations of 2-Ethynyl-2'-methoxy-1,1'-biphenyl, the potential for radical reactions should not be overlooked. The ethynyl group can participate in radical addition reactions. Mechanistic studies and DFT calculations have been used to verify the formation of radicals, such as perthiyl radicals, in certain sulfur-containing reaction processes. researchgate.net Photoredox catalysis, for instance, can generate radicals from various precursors, which can then add across the carbon-carbon triple bond. researchgate.net

The general mechanism for a radical addition to an alkyne involves:

Initiation: Generation of a radical species from a radical initiator.

Propagation: Addition of the radical to the alkyne to form a vinyl radical, which then abstracts an atom or group from another molecule to form the product and regenerate a radical.

Termination: Combination of two radical species to form a stable molecule.

The regioselectivity of radical additions to unsymmetrical alkynes is influenced by the stability of the resulting vinyl radical intermediate.

Acid-catalyzed reactions of 2-Ethynyl-2'-methoxy-1,1'-biphenyl can lead to a variety of products, primarily through the activation of the ethynyl group or the involvement of the methoxy group.

Alkyne Hydration: In the presence of a strong acid and a mercury salt (or other suitable catalyst), the alkyne can undergo hydration to form a ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the reaction conditions and the substitution pattern of the alkyne. The mechanism involves the protonation of the alkyne to form a vinyl cation, which is then attacked by water.

Cyclization Reactions: Brønsted acids can catalyze the intramolecular cyclization of 2-Ethynyl-2'-methoxy-1,1'-biphenyl. rsc.org Protonation of the alkyne can lead to the formation of a vinyl cation, which can then be trapped by the nucleophilic oxygen of the methoxy group to form a cyclic ether. The regioselectivity of such cyclizations is often dictated by the stability of the resulting carbocation and the ring size of the product. Research has shown that Brønsted acids can sometimes lead to different products than gold catalysts in similar reactions. rsc.org

Umpolung Strategy: In certain cases, acid catalysis can reverse the normal reactivity of a functional group, a concept known as "umpolung." For example, the reactivity of the C3-position of an indole (B1671886) can be switched from nucleophilic to electrophilic in the presence of a Brønsted acid. rsc.org While not directly involving 2-Ethynyl-2'-methoxy-1,1'-biphenyl, this demonstrates the potential for acid catalysis to induce unconventional reactivity patterns.

Applications in Advanced Organic Synthesis and Materials Science

2-Ethynyl-2'-methoxy-1,1'-biphenyl as a Versatile Molecular Building Block

The presence of the terminal alkyne in 2-Ethynyl-2'-methoxy-1,1'-biphenyl provides a reactive handle for a multitude of chemical reactions. This allows for the construction of larger, more complex molecular architectures, making it a valuable starting material for a diverse range of chemical products.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. The synthesis of complex and well-defined PAHs is of significant interest due to their unique electronic and photophysical properties. 2-Ethynyl-2'-methoxy-1,1'-biphenyl can serve as a key precursor for the synthesis of such complex PAHs through various cyclization strategies. For instance, intramolecular cyclization reactions, often catalyzed by transition metals like gold or bismuth, can be employed to construct new ring systems. The ethynyl (B1212043) group can participate in annulation reactions, where it reacts with other parts of the molecule or with external reagents to build up the polycyclic framework. A related example is the bismuth-catalyzed cyclization of 2-(2-arylphenyl)vinyl ethers to produce phenanthrenes and other PAHs. nih.gov Similarly, gold-catalyzed cyclizations of related allenynes have been shown to produce strained and planar polycyclic compounds. kyoto-u.ac.jp

| Reaction Type | Catalyst/Reagent | Resulting Structure | Reference |

| Intramolecular Cyclization | Bismuth(III) triflate | Phenanthrene (B1679779) backbone | nih.gov |

| Alkyne Annulation | Anion exchange, deprotonation | λ5-phosphaphenanthrene isomers | nih.gov |

| Gold-Catalyzed Cyclization | P(t-Bu)2(o-biphenyl)AuCl/AgNTf2 | 9-oxabicyclo[3.3.1]nona-4,7-dienes | beilstein-journals.org |

| Gold-Catalyzed Bis-Cyclization | BrettPhosAuNTf2 | Cyclopenta[a]phenanthrene (CPP) derivatives | kyoto-u.ac.jp |

This table presents examples of reactions used to synthesize polycyclic aromatic hydrocarbons from precursors structurally related to 2-Ethynyl-2'-methoxy-1,1'-biphenyl.

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of many advanced materials, including organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.com The ethynyl group of 2-Ethynyl-2'-methoxy-1,1'-biphenyl is an ideal functional group for extending conjugation through polymerization reactions such as Sonogashira coupling. mdpi.commdpi.com This allows for the creation of conjugated polymers where the biphenyl (B1667301) unit is incorporated into the polymer backbone, influencing the material's electronic and physical properties. The synthesis of conjugated polymers containing biphenyl groups has been shown to yield materials with interesting electro-optical properties for use in light-emitting diodes. unist.ac.kr The precise control over the polymer structure afforded by using well-defined monomers like 2-Ethynyl-2'-methoxy-1,1'-biphenyl is crucial for tuning the final properties of the material for specific applications. researchgate.net

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov The core principle of DOS is to use a simple starting material that can be elaborated into a wide variety of complex structures through a series of branching reaction pathways. rsc.org 2-Ethynyl-2'-methoxy-1,1'-biphenyl is an excellent scaffold for DOS due to the versatility of the ethynyl group. This group can undergo a wide range of reactions, including click chemistry, cyclizations, and metathesis reactions. For example, in a strategy analogous to the functionalization of 17-ethynyl-17-hydroxysteroids, the ethynyl group can be used as a linchpin to attach various molecular fragments, leading to a diverse library of compounds. beilstein-journals.org Enyne metathesis followed by a Diels-Alder reaction is another powerful sequence in DOS that can be applied to ethynyl-containing compounds to generate polycyclic structures. semanticscholar.org

Design and Application in Chiral Ligands and Catalysis

The biphenyl unit is a well-established scaffold for the design of chiral ligands for asymmetric catalysis. The axial chirality of appropriately substituted biphenyls can create a well-defined chiral environment around a metal center, enabling highly enantioselective transformations.

The synthesis of axially chiral biphenyl ligands is a major area of research in organic chemistry. nih.gov The modification of substituent groups at the 2,2', and 6,6' positions of the biphenyl core is crucial for controlling the steric and electronic properties of the resulting ligands. nih.gov The methoxy (B1213986) group in 2-Ethynyl-2'-methoxy-1,1'-biphenyl can be a precursor to a hydroxyl group, which is a common coordinating group in many successful chiral ligands. The ethynyl group can also be transformed into other functionalities, such as phosphine (B1218219) groups, which are widely used in catalysis. The ability to tune the substituents on the biphenyl backbone allows for the creation of a diverse range of ligands with adjustable properties, which can be optimized for specific catalytic reactions. nih.gov

Chiral ligands based on the biphenyl scaffold have been successfully applied in a wide range of asymmetric catalytic reactions. These include asymmetric additions of organometallic reagents to aldehydes and ketones, as well as various cycloaddition reactions. nih.gov The chiral environment created by the ligand directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. For example, axially chiral [1,1'-biphenyl]-2,2'-diol ligands have been used in the asymmetric addition of diethylzinc (B1219324) and alkynes to aldehydes. nih.gov Furthermore, phosphoramidite (B1245037) ligands derived from chiral biphenyls have been employed in palladium-catalyzed asymmetric cycloadditions. nih.gov The development of new and more efficient chiral ligands based on the biphenyl framework continues to be an active area of research, driven by the demand for highly enantioselective synthetic methods.

| Reaction Type | Catalyst System | Product Type | Reference |

| Asymmetric addition of diethylzinc to aldehydes | Axially chiral [1,1'-biphenyl]-2,2'-diol ligands | Chiral secondary alcohols | nih.gov |

| Asymmetric addition of alkynes to aldehydes | Axially chiral [1,1'-biphenyl]-2,2'-diol ligands | Chiral propargyl alcohols | nih.gov |

| Asymmetric cycloadditions | Palladium-catalyzed with phosphoramidite ligands | Chiral cyclic compounds | nih.gov |

| Asymmetric [4+3] cyclization | Chiral phosphoric acid catalysts | Chiral seven-membered rings | nih.gov |

This table summarizes the application of axially chiral biphenyl-based catalysts in various asymmetric reactions.

Metal-Ligand Cooperative Catalysis Strategies

The strategic design of ligands is paramount in developing efficient catalytic systems. Biphenyl-based phosphine ligands, for instance, are integral to various transition-metal-catalyzed reactions. The concept of metal-ligand cooperativity, where both the metal center and the ligand actively participate in bond activation and formation, offers a powerful strategy for enhancing catalytic activity and selectivity. rsc.org

While specific studies on the catalytic applications of 2-Ethynyl-2'-methoxy-1,1'-biphenyl are not yet prevalent, the inherent features of the molecule suggest its potential as a precursor to sophisticated ligands. The ethynyl group can be readily functionalized to introduce coordinating moieties, such as phosphines or nitrogen-based heterocycles. The biphenyl backbone provides a robust and tunable platform to control the steric and electronic properties of the resulting ligand.

For example, axially chiral biphenyl ligands are renowned for their success in asymmetric catalysis. nih.gov The development of novel, adjustable axially chiral biphenyl ligands has demonstrated that modifying substituents on the biphenyl rings can lead to highly efficient and selective catalysts for a range of asymmetric transformations. nih.gov The presence of the 2'-methoxy group in 2-Ethynyl-2'-methoxy-1,1'-biphenyl could influence the coordination geometry and the electronic environment of a metal center, potentially leading to unique catalytic activities.

Furthermore, the use of biphenyl phosphine ligands in gold-catalyzed reactions highlights the relevance of this structural class. Research on related systems provides a strong basis for exploring 2-Ethynyl-2'-methoxy-1,1'-biphenyl derivatives in similar catalytic cycles.

Exploration in Optoelectronic and Sensing Materials

Biphenyl derivatives are widely investigated for their promising optoelectronic properties, finding applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. mdpi.com The photophysical characteristics of these materials are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the biphenyl core.

The introduction of an ethynyl group is a common strategy to extend the π-conjugation of aromatic systems, which typically results in a red-shift of the absorption and emission spectra. The methoxy group, being an electron-donating substituent, can further modulate the electronic properties and enhance fluorescence quantum yields. Studies on α-(N-Biphenyl)-substituted 2,2′-bipyridines have shown that the presence of a methoxy group can lead to a blue-shift in emission and an increase in fluorescence quantum yield. mdpi.com

The combination of these groups in 2-Ethynyl-2'-methoxy-1,1'-biphenyl suggests that it could serve as a valuable building block for novel fluorophores. The photophysical properties of such molecules are often sensitive to their environment, making them suitable candidates for chemical sensors. For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) containing a fluorescent reporter have been developed as environment-sensitive ligands for biological receptors. ebi.ac.uk

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|---|---|

| Biphenylene Cyclic Trimer | 297 | 418 | - | Benzene | nih.gov |

| α-(N-Biphenyl)-substituted 2,2′-bipyridine | - | 443-505 | up to 0.49 | THF | mdpi.com |

| Pyrazoles with 3- and 5-biphenyl substituents | - | Blue emission | up to 0.97 | Solution | mdpi.com |

Potential in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which govern the assembly of molecules through non-covalent interactions, are increasingly harnessed to create complex and functional architectures. Biphenyl units are exceptional building blocks in this field due to their rigid structure and their ability to engage in π-π stacking interactions.

The ethynyl group in 2-Ethynyl-2'-methoxy-1,1'-biphenyl offers a versatile handle for directing self-assembly through various interactions, including hydrogen bonding and coordination with metal ions. The methoxy group can also participate in hydrogen bonding and influence the packing of molecules in the solid state.

Research on the self-assembly of related systems provides a glimpse into the potential of this compound. For example, platinum(II)-p-biphenyl complexes have been shown to form discrete, two-dimensional metallacycles through coordination-driven self-assembly. nih.gov The resulting supramolecular structures exhibit interesting photophysical properties that are dependent on their aggregation state. nih.govmdpi.com

Furthermore, the self-assembly of amphiphilic molecules containing aromatic cores can lead to the formation of well-defined nanostructures such as nanofibers and gels. researchgate.net By appending appropriate hydrophilic and hydrophobic groups to the 2-Ethynyl-2'-methoxy-1,1'-biphenyl scaffold, it is conceivable to design new amphiphiles capable of forming ordered assemblies with potential applications in materials science and nanotechnology. The study of methoxy-chalcones has demonstrated how methoxy and ethoxy groups can influence the supramolecular arrangement and crystal packing of molecules. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Ethynyl 2 Methoxy 1,1 Biphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Ethynyl-2'-methoxy-1,1'-biphenyl, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The chemical shifts (δ) of the aromatic protons are typically observed in the range of 6.5-8.0 ppm, with their specific positions and splitting patterns influenced by the electronic effects of the ethynyl (B1212043) and methoxy substituents. The methoxy group protons would appear as a sharp singlet, typically around 3.8 ppm. The acetylenic proton is expected to resonate as a singlet around 3.0 ppm.

Table 1: Representative ¹H NMR Data for Biphenyl (B1667301) Derivatives

| Compound Name | Key ¹H NMR Chemical Shifts (δ, ppm) |

|---|---|

| 4'-Methoxy-3-methyl-1,1'-biphenyl | 7.52 (d, J = 8.4 Hz, 2H), 7.37-7.31 (m, 3H), 7.12 (d, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 3.86 (s, 3H), 2.41 (s, 3H) rsc.org |

| 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | 8.00 (s, 2H), 7.64 (s, 2H), 7.36 (d, J = 18.0 Hz, 2H), 7.06-7.00 (m, 2H), 3.83 (s, 3H), 2.64 (s, 3H) rsc.org |

| 2-Methoxybiphenyl (B167064) | Signals in the range of δ 7.5-6.9 for aromatic protons and a singlet for the methoxy group chemicalbook.comnist.gov |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The aromatic carbons typically resonate in the region of 110-160 ppm. The carbon attached to the methoxy group would be shifted downfield due to the deshielding effect of the oxygen atom. The two carbons of the ethynyl group are expected to appear in the range of 80-90 ppm. The methoxy carbon itself would give a signal around 55-60 ppm.

Table 2: Representative ¹³C NMR Data for Biphenyl Derivatives

| Compound Name | Key ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|

| 1,2-Diphenylethyne | 89.3, 90.1, 122.2, 123.3, 127.0, 127.6, 128.3, 128.4, 128.9, 131.6, 132.0, 140.3, 141.0 rsc.org |

| 3-(4-methoxyphenyl)-2-methylthiophene | 158.34, 138.19, 133.24, 129.66, 129.22, 129.16, 121.25, 113.74, 55.20, 14.07 rsc.org |

| 1-Ethynyl-2-fluorobenzene | Signals corresponding to the ethynyl and aromatic carbons chemicalbook.com |

Advanced NMR Techniques for Structural Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two phenyl rings and the substituents, advanced 2D NMR techniques are employed. ipb.pt These include:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It is crucial for tracing the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the connections between quaternary carbons (like those at the biphenyl linkage and the ethynyl carbons) and nearby protons. For example, a correlation between the methoxy protons and the carbon atom of the other ring would confirm the biphenyl structure. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, often to within a few parts per million. nih.govresearchgate.net This high accuracy allows for the unambiguous determination of the molecular formula. For 2-Ethynyl-2'-methoxy-1,1'-biphenyl (C₁₅H₁₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. nih.gov The high resolving power of HRMS is also advantageous in distinguishing between ions of very similar mass. sannova.netnih.gov

Analysis of Fragmentation Pathways

In mass spectrometry, the molecular ion can undergo fragmentation, and the pattern of these fragments provides valuable structural information. For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, the fragmentation is likely to be influenced by the biphenyl core, the methoxy group, and the ethynyl group.

Common fragmentation pathways for related compounds often involve:

Loss of a methyl group (CH₃•): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a stable oxonium ion. nih.gov

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion can lose a molecule of CO.

Cleavage of the ethynyl group: Fragmentation can occur at the C-C single bond connecting the ethynyl group to the phenyl ring.

Formation of a dibenzofuran (B1670420) cation: In some 2-methoxybiphenyl derivatives, a stable dibenzofuran cation can be formed through the loss of a methyl radical followed by rearrangement and cyclization. nih.gov

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, helps to piece together the structure of the molecule. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, the vibrational spectra are predicted to be rich with characteristic bands corresponding to its constituent parts: the biphenyl core, the ethynyl group, and the methoxy group.

The ethynyl (C≡C) group is expected to exhibit a sharp, weak to medium intensity absorption band in the IR spectrum, typically in the range of 2100-2140 cm⁻¹. The corresponding C-H stretching vibration of the terminal alkyne should appear as a sharp and intense band around 3300 cm⁻¹. In Raman spectroscopy, the C≡C stretching is often a strong and characteristic signal.

The methoxy (-OCH₃) group will contribute to the vibrational spectrum with several characteristic bands. The C-H stretching vibrations of the methyl group are anticipated in the 2950-2850 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations are expected to produce strong bands in the IR spectrum, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

The biphenyl core gives rise to a series of complex vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a set of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range and can provide information about the arrangement of substituents on the phenyl rings.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. nih.gov For instance, in related biphenyl derivatives, DFT calculations have been successfully used to assign experimental IR and Raman spectra.

Table 1: Predicted Characteristic Vibrational Frequencies for 2-Ethynyl-2'-methoxy-1,1'-biphenyl

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Ethynyl (C≡C-H) | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| C≡C Stretch | 2100-2140 | Weak-Medium, Sharp | Strong | |

| Methoxy (-OCH₃) | C-H Stretch | 2950-2850 | Medium | Medium |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Weak | |

| Symmetric C-O-C Stretch | ~1040 | Strong | Weak | |

| Biphenyl | Aromatic C-H Stretch | >3000 | Medium | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong | |

| C-H Out-of-plane Bend | 900-675 | Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govcaltech.edu For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a critical structural parameter for biphenyls.

In the solid state, the conformation of biphenyl derivatives is influenced by a balance between intramolecular steric hindrance and intermolecular packing forces. The substituents at the 2 and 2' positions in 2-Ethynyl-2'-methoxy-1,1'-biphenyl are expected to cause significant steric repulsion, forcing the two phenyl rings to adopt a twisted conformation. The dihedral angle between the phenyl rings is therefore anticipated to be non-zero, deviating from a planar structure.

Table 2: Expected Crystallographic Parameters for 2-Ethynyl-2'-methoxy-1,1'-biphenyl (based on related structures)

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the crystal |

| Dihedral Angle (C-C-C-C) | 40-70° | Indicates the degree of twisting between the phenyl rings |

| C≡C Bond Length | ~1.20 Å | Characteristic of a carbon-carbon triple bond |

| C-O (methoxy) Bond Length | ~1.36 Å | Typical for an aryl-alkyl ether |

| Intermolecular Interactions | π-π stacking, C-H···O | Govern the packing of molecules in the crystal |

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. pasg.nhs.uklibretexts.org The biphenyl core is the primary chromophore in 2-Ethynyl-2'-methoxy-1,1'-biphenyl. Unsubstituted biphenyl in solution typically exhibits a strong absorption band around 250 nm, which is attributed to a π-π* transition.

The presence of the ethynyl and methoxy substituents is expected to modulate the absorption spectrum. The methoxy group, being an electron-donating group, can cause a red shift (bathochromic shift) of the absorption maximum and an increase in its intensity (hyperchromic effect) due to the extension of the conjugated system through the lone pairs of the oxygen atom. The ethynyl group can also extend the π-conjugation, further influencing the absorption properties.

In similar systems, the absorption spectrum is sensitive to the dihedral angle between the phenyl rings. A more planar conformation generally leads to a longer wavelength of maximum absorption (λmax) due to more effective π-conjugation. Therefore, the λmax of 2-Ethynyl-2'-methoxy-1,1'-biphenyl will be a result of the interplay between the electronic effects of the substituents and the steric hindrance affecting the planarity of the molecule. Based on studies of related substituted biphenyls, the main absorption band is expected in the 250-300 nm range. nih.gov

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. Many biphenyl derivatives are known to be fluorescent. mdpi.com The fluorescence of 2-Ethynyl-2'-methoxy-1,1'-biphenyl would originate from the decay of the first excited singlet state (S₁) to the ground state (S₀).

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The quantum yield of fluorescence (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime (the average time the molecule spends in the excited state) are key parameters that characterize the emission process.

For biphenyl derivatives, both the emission wavelength and the quantum yield are highly dependent on the molecular structure and the environment. The twisted conformation of 2-Ethynyl-2'-methoxy-1,1'-biphenyl could lead to a lower fluorescence quantum yield compared to more rigid, planar analogs due to non-radiative decay pathways such as vibrational relaxation and intersystem crossing. Time-resolved fluorescence measurements could reveal the dynamics of the excited state, providing information on processes that compete with fluorescence.

Two-Photon Absorption Properties

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. aip.orgaip.org This phenomenon is of great interest for applications such as three-dimensional microfabrication and biological imaging. nih.govacs.orgacs.org The 2PA cross-section (σ₂) is a measure of the efficiency of this process.

The 2PA properties of biphenyl derivatives are strongly influenced by their electronic structure. In general, molecules with a high degree of π-conjugation and a change in dipole moment upon excitation tend to exhibit larger 2PA cross-sections. The presence of both an electron-donating group (methoxy) and a π-extending group (ethynyl) in 2-Ethynyl-2'-methoxy-1,1'-biphenyl could enhance its 2PA properties.

Computational and Theoretical Investigations of 2 Ethynyl 2 Methoxy 1,1 Biphenyl

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity and physical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity and easier electronic excitation.

For a hypothetical analysis of 2-Ethynyl-2'-methoxy-1,1'-biphenyl, one would expect the HOMO to be distributed over the electron-rich parts of the molecule, likely the methoxy-substituted phenyl ring and the ethynyl (B1212043) group. The LUMO would likely be concentrated on the biphenyl (B1667301) system, which can accept electron density. The precise energies and distributions would require specific calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Ethynyl-2'-methoxy-1,1'-biphenyl (Note: The following data is illustrative and not based on published experimental or computational results.)

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Analysis of Intramolecular Charge Transfer Characteristics

In molecules with distinct electron-donating and electron-accepting parts, photoexcitation can lead to Intramolecular Charge Transfer (ICT). In 2-Ethynyl-2'-methoxy-1,1'-biphenyl, the methoxy (B1213986) group acts as an electron donor and the ethynyl-biphenyl system can act as an acceptor. Upon absorption of light, an electron could be promoted from an orbital localized on the methoxy-phenyl moiety to an orbital on the ethynyl-biphenyl moiety. This charge redistribution would create an excited state with a larger dipole moment than the ground state. The study of ICT is critical for understanding the fluorescence properties and potential applications in materials science, such as in sensors or light-emitting diodes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a good balance between accuracy and computational cost for studying medium to large-sized molecules.

Geometry Optimization and Conformational Analysis

A key application of DFT is to find the most stable three-dimensional structure of a molecule, a process called geometry optimization. For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, a crucial aspect would be the dihedral angle between the two phenyl rings of the biphenyl unit. This angle is influenced by the steric hindrance between the ortho substituents (the ethynyl and methoxy groups) and the electronic effects of π-conjugation, which favors planarity. Conformational analysis would involve calculating the energy of the molecule as this dihedral angle is varied to identify the lowest energy conformer(s).

Table 2: Hypothetical Optimized Geometric Parameters for 2-Ethynyl-2'-methoxy-1,1'-biphenyl (Note: The following data is illustrative and not based on published experimental or computational results.)

| Parameter | Hypothetical Value |

|---|---|

| Dihedral Angle (C-C-C-C) | 55° |

| C≡C Bond Length | 1.21 Å |

Vibrational Frequency Calculations and Spectroscopic Interpretation

Once the optimized geometry is found, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be directly compared to experimental infrared (IR) and Raman spectra. This comparison helps to confirm the calculated structure and to assign the observed spectral bands to specific molecular motions. For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, characteristic frequencies would be expected for the C≡C stretch of the ethynyl group, the C-O stretch of the methoxy group, and various vibrations of the aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To study the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. TD-DFT can predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. It can also be used to investigate the nature of these excited states, for instance, to confirm the presence of Intramolecular Charge Transfer. Furthermore, by optimizing the geometry of the first excited state, one can calculate the expected fluorescence emission energy, which is typically lower than the absorption energy (a phenomenon known as the Stokes shift).

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface can be constructed, providing a step-by-step understanding of the reaction mechanism. mdpi.comnih.gov

A cornerstone of mechanistic studies is the location and characterization of transition states—the high-energy structures that connect reactants to products. dntb.gov.ua An energy profile, or reaction coordinate diagram, plots the potential energy of the system as it evolves from reactants to products. dntb.gov.ua The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), which governs the reaction rate. mdpi.com

For a reaction involving 2-Ethynyl-2'-methoxy-1,1'-biphenyl, such as an electrophilic addition to the ethynyl group, DFT calculations would be employed to:

Optimize the geometries of the reactants, any intermediates (local energy minima on the reaction path), and the final products.

Locate the transition state structure for each step of the reaction.

Confirm the nature of each stationary point through frequency calculations (reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency).

Construct an energy profile to visualize the entire reaction pathway and identify the rate-determining step.

Table 2: Example Energy Profile for a Hypothetical Two-Step Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Reaction Intermediate | +5.7 |

| TS2 | Second Transition State | +15.3 |

| Products | Final Products | -10.2 |

Note: This table illustrates a hypothetical energy profile. Values are relative to the reactants.

Many complex organic molecules, including substituted biphenyls, are synthesized using transition-metal catalysis (e.g., Suzuki, Heck, or Sonogashira couplings). Computational modeling is vital for understanding the intricate mechanisms of these catalytic cycles. weizmann.ac.il DFT calculations can be used to model each elementary step of a proposed cycle, such as:

Oxidative Addition: The metal catalyst inserting into a carbon-halogen bond.

Transmetalation (for cross-couplings): The transfer of an organic group from one metal to another.

Reductive Elimination: The formation of the final product and regeneration of the active catalyst.

By calculating the energetics of the intermediates and transition states for each step, researchers can understand catalyst activity, predict selectivity, and rationally design improved catalytic systems. For the synthesis of 2-Ethynyl-2'-methoxy-1,1'-biphenyl, one could model a Suzuki coupling between a methoxy-substituted phenylboronic acid and an ethynyl-substituted aryl halide to understand the role of the palladium catalyst and its ligands throughout the cycle.

Molecular Dynamics and Conformational Dynamics Simulations

While quantum mechanics excels at describing electronic properties and reactions, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular structures fluctuate and interconvert at finite temperatures. tue.nlmdpi.com

For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, a key dynamic process is the rotation around the C1-C1' single bond connecting the two phenyl rings. This rotation is subject to steric hindrance from the ortho-substituents (ethynyl and methoxy groups). MD simulations can be used to explore the conformational landscape and determine the most stable dihedral angles. A computational study on the structurally related bibenzyl molecule showed that different computational methods can predict the relative stability of gauche and anti conformers, highlighting the importance of including dispersion effects for accurate results. researchgate.net Enhanced sampling techniques in MD, such as metadynamics, can be used to calculate the free energy profile associated with this rotation, revealing the energy barriers between different stable conformations. mdpi.com

Table 3: Illustrative Conformational Analysis of the Biphenyl Dihedral Angle

| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Skew (45°) | +0.5 | 30 |

| Perpendicular (90°) | +2.0 | 5 |

| Skew (135°) | 0.0 | 65 |

Note: This table is illustrative. The dihedral angle is defined by the atoms ortho and ipso to the central C-C bond on both rings. Energies are relative to the most stable conformer.

Ligand Binding and Molecular Interaction Studies

If 2-Ethynyl-2'-methoxy-1,1'-biphenyl is investigated as a potential ligand for a biological target, such as a protein receptor or enzyme, computational methods can predict and analyze its binding mode and affinity. The typical workflow involves molecular docking followed by MD simulations. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms sample many possible conformations and positions of the ligand within the protein's binding site, scoring them based on intermolecular interactions like hydrogen bonds and van der Waals forces. nih.gov

Molecular Dynamics Simulations: Following docking, an MD simulation of the ligand-protein complex is often performed. nih.gov These simulations test the stability of the predicted binding pose over time and allow for a more refined analysis of the interactions. Analysis of the MD trajectory can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the ligand and specific amino acid residues. mdpi.com For 2-Ethynyl-2'-methoxy-1,1'-biphenyl, the biphenyl rings could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in a binding pocket. mdpi.com

Table 4: Hypothetical Interactions of 2-Ethynyl-2'-methoxy-1,1'-biphenyl in a Protein Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Tyr84 | π-π Stacking (Phenyl Ring 1) | 3.8 |

| Phe120 | π-π Stacking (Phenyl Ring 2) | 4.1 |

| Val76 | Hydrophobic | 3.9 |

| Leu99 | Hydrophobic | 4.0 |

| Gln80 | C-H···O Hydrogen Bond (Methoxy) | 3.2 |

Note: This table is a hypothetical representation of data obtained from the analysis of a ligand-protein complex simulation.

Q & A

Q. What are the optimized synthetic routes for 2-Ethynyl-2'-methoxy-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and ethynyl boronic acids. Key factors include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Temperature : 80–100°C for 12–24 hours.

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of halide to boronic acid) and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing 2-Ethynyl-2'-methoxy-1,1'-biphenyl?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and ethynyl (-C≡CH) protons at δ 2.5–3.0 ppm. Aromatic protons appear between δ 6.5–7.5 ppm.

- IR Spectroscopy : Confirm ethynyl stretch (~2100 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 224.0837 for C₁₅H₁₂O).

- X-ray Crystallography : Resolve biphenyl torsion angles and substituent spatial arrangement .

Q. How does the methoxy group influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-donating nature. Reactivity in cross-coupling is moderated by:

- Steric effects : Ortho-methoxy groups hinder catalyst access to the reaction site.

- Electronic effects : Methoxy’s +M effect activates the aryl ring for electrophilic substitution but may deactivate it toward nucleophilic attacks.

Comparative studies with non-methoxy analogs show ~20% lower yields in Suzuki couplings due to steric hindrance .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of 2-Ethynyl-2'-methoxy-1,1'-biphenyl derivatives?

- Methodological Answer : Conflicting bioactivity data (e.g., cytotoxicity vs. inertness) arise from substituent positional isomerism . To address this:

- Perform molecular docking (AutoDock Vina) to compare binding affinities of derivatives with target enzymes (e.g., cytochrome P450).

- Analyze quantitative structure-activity relationships (QSAR) using Hammett constants (σ) for substituents.

- Validate with kinetic assays (e.g., IC₅₀ measurements) to correlate computational predictions with experimental results .

Q. What experimental strategies mitigate side reactions during the synthesis of ethynyl-substituted biphenyls?

- Methodological Answer : Common side reactions include alkyne oligomerization and protodeboronation . Mitigation strategies:

- Low-temperature coupling : Reduce oligomerization by maintaining reactions at 60°C.

- Protecting groups : Use TMS-protected alkynes, followed by deprotection with TBAF.

- Additives : Include CuI (0.1 eq) to stabilize intermediates and improve regioselectivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc 8:2) isolates the desired product with >95% purity .

Q. How do substituent electronic effects modulate the compound’s photophysical properties?

- Methodological Answer : Substituents alter HOMO-LUMO gaps and fluorescence quantum yields. Experimental workflow:

- UV-Vis Spectroscopy : Measure λₐ₆ₛ (e.g., 280–320 nm for methoxy derivatives).

- Time-dependent DFT calculations : Simulate electronic transitions using Gaussian 09 with B3LYP/6-31G* basis sets.

- Comparative analysis : Methoxy groups redshift absorption by 15 nm vs. chloro analogs due to enhanced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.